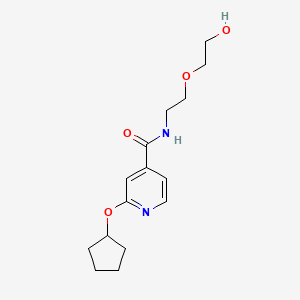

2-(cyclopentyloxy)-N-(2-(2-hydroxyethoxy)ethyl)isonicotinamide

Description

Properties

IUPAC Name |

2-cyclopentyloxy-N-[2-(2-hydroxyethoxy)ethyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c18-8-10-20-9-7-17-15(19)12-5-6-16-14(11-12)21-13-3-1-2-4-13/h5-6,11,13,18H,1-4,7-10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQGNMLHJVUBFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(cyclopentyloxy)-N-(2-(2-hydroxyethoxy)ethyl)isonicotinamide (CAS Number: 2034443-67-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 294.35 g/mol. The compound features a cyclopentyloxy group and an isonicotinamide backbone, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H22N2O4 |

| Molecular Weight | 294.35 g/mol |

| CAS Number | 2034443-67-7 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The isonicotinamide structure allows it to modulate biological pathways effectively.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as diabetes and cancer.

- Receptor Modulation : It interacts with neurotransmitter receptors, which may influence neurological functions and provide insights into treating neurodegenerative disorders.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : In vitro studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Anticancer Potential : Preliminary findings suggest that the compound can induce apoptosis in cancer cells, particularly in breast and colon cancer models.

Case Studies

-

In Vitro Study on Cancer Cells :

- A study conducted on MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

-

Neuroprotective Effects :

- In a model of neurodegeneration, administration of the compound resulted in decreased levels of neuroinflammatory markers and improved neuronal survival rates compared to control groups.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Comparison with Similar Compounds

N-(3-(2-(2-Hydroxyethoxy)-6-Morpholinopyridin-4-yl)-4-Methylphenyl)-2-(Trifluoromethyl)Isonicotinamide

- Key Features: This compound () shares the hydroxyethoxyethyl group and isonicotinamide core but incorporates a trifluoromethyl substituent and a morpholino-pyridine moiety. The morpholino group enhances solubility, while the trifluoromethyl group improves metabolic stability and target binding via hydrophobic interactions .

- Pharmacological Profile: As a RAF inhibitor, it exhibits high selectivity for RAS-mutant cancers (IC₅₀ < 10 nM in vitro) and strong efficacy in xenograft models. The hydroxyethoxyethyl chain likely contributes to its favorable pharmacokinetics (e.g., oral bioavailability) .

N-(4-(3-Chloro-4-(Pyridin-2-yl-Methoxy)Phenylamino)-3-Cyano-7-(Tetrahydrofuran-3-yl-Oxy)Quinolin-6-yl)-2-(1-(2-(2-(2-Hydroxyethoxy)Ethylamino)Acetyl)Piperidin-4-ylidene)Acetamide

- Key Features: This patent compound () features a hydroxyethoxyethylamino group linked to a piperidine-acetamide scaffold. While structurally distinct from the target compound, the shared hydroxyethoxyethyl motif suggests similar solubility-enhancing effects. The quinoline core and chloro-substituent may confer distinct target affinity compared to the isonicotinamide backbone .

2-Chloro-N-Methoxy-N,6-Dimethylnicotinamide

- Key Features : This nicotinamide derivative () replaces the cyclopentyloxy group with chloro and methoxy substituents. The absence of a solubilizing hydroxyethoxy chain likely reduces aqueous solubility, while the chloro group may enhance electrophilic interactions with biological targets .

Pharmacological and Physicochemical Comparison

¹ Predicted based on hydroxyethoxyethyl group’s hydrophilicity.

Key Research Findings

- Hydrophilic Substituents : The hydroxyethoxyethyl group in both the target compound and ’s RAF inhibitor is critical for balancing solubility and permeability, a common strategy in kinase inhibitor design .

- Impact of Halogenation : Chloro-substituted analogues (e.g., ) may exhibit stronger electrophilic binding but risk off-target interactions compared to cyclopentyloxy or trifluoromethyl groups .

- Morpholino vs. Cyclopentyloxy: The morpholino group in ’s compound offers superior solubility, whereas the cyclopentyloxy group in the target compound may improve tissue penetration due to moderate lipophilicity .

Q & A

What are the key functional groups in 2-(cyclopentyloxy)-N-(2-(2-hydroxyethoxy)ethyl)isonicotinamide, and how do they influence its reactivity in synthetic pathways?

Basic Research Question

The compound contains a cyclopentyloxy group , a nicotinamide core , and a hydroxyethoxyethyl side chain . These groups dictate solubility, hydrogen-bonding capacity, and steric effects during synthesis. For example:

- The cyclopentyloxy group introduces steric hindrance, which may slow nucleophilic substitution reactions.

- The hydroxyethoxyethyl chain enhances hydrophilicity, enabling aqueous-phase reactions.

Methodological Approach : - Use FT-IR spectroscopy to confirm hydroxyl (-OH) and ether (C-O-C) stretches .

- Analyze H and C NMR to resolve cyclopentyl protons (δ 1.5–2.5 ppm) and ethoxy methylene signals (δ 3.5–4.0 ppm) .

How can Design of Experiments (DoE) optimize the synthesis yield of this compound?

Advanced Research Question

DoE reduces trial-and-error by systematically varying parameters like temperature, catalyst loading, and solvent polarity.

Methodological Steps :

- Apply a central composite design to test 3–5 factors (e.g., reaction time, molar ratios).

- Use ANOVA to identify significant variables. For instance, highlights that solvent polarity (e.g., DMF vs. THF) may disproportionately affect cyclization efficiency .

- Validate with response surface methodology to maximize yield while minimizing byproducts .

What computational strategies are recommended for predicting reaction pathways involving this compound?

Advanced Research Question

Quantum chemical calculations and machine learning (ML) models can predict intermediates and transition states.

Methodological Approach :

- Use density functional theory (DFT) to map energy profiles for cyclopentyloxy group activation (e.g., B3LYP/6-31G* basis set) .

- Train ML models on existing reaction datasets to forecast optimal conditions (e.g., ICReDD’s hybrid computational-experimental workflows) .

How should researchers statistically analyze contradictory bioactivity data in cellular assays?

Advanced Research Question

Contradictions may arise from assay variability or off-target effects.

Methodological Steps :

- Perform dose-response curves in triplicate with positive/negative controls (e.g., ’s use of zoospore inhibition assays) .

- Apply Grubbs’ test to identify outliers and principal component analysis (PCA) to isolate confounding variables (e.g., cell line heterogeneity) .

- Validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC) .

What analytical techniques are critical for characterizing degradation products of this compound?

Basic Research Question

Degradation pathways can be elucidated via hyphenated techniques.

Methodological Approach :

- LC-MS/MS to identify hydrolyzed products (e.g., cleavage of the ethoxyethyl chain).

- Accelerated stability studies under acidic/alkaline conditions (40°C, 75% RH) with HPLC-PDA monitoring (λ = 254 nm) .

How do researchers resolve contradictions between computational predictions and experimental results in reactivity studies?

Advanced Research Question

Discrepancies often stem from solvent effects or incomplete basis sets in simulations.

Methodological Steps :

- Re-run simulations with explicit solvent models (e.g., COSMO-RS) and compare with experimental kinetics .

- Use multivariate regression to correlate computational descriptors (e.g., HOMO-LUMO gaps) with observed reaction rates .

What strategies are recommended for establishing structure-activity relationships (SAR) for derivatives of this compound?

Advanced Research Question

SAR requires systematic structural modifications and bioactivity profiling.

Methodological Approach :

- Synthesize analogs with modified cyclopentyl groups (e.g., cyclohexyl or adamantyl) and test in enzyme inhibition assays .

- Use molecular docking (AutoDock Vina) to predict binding poses against target proteins (e.g., kinases) .

How can researchers assess the compound’s stability under physiological conditions?

Basic Research Question

Stability impacts bioavailability and assay reliability.

Methodological Steps :

- Conduct simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) studies.

- Monitor degradation via NMR spectroscopy and correlate with molecular dynamics simulations of hydrolysis pathways .

What experimental designs are suitable for studying the compound’s solubility in polar vs. nonpolar solvents?

Basic Research Question

Solubility affects formulation and reaction scalability.

Methodological Approach :

- Use Hansen solubility parameters to predict solvent compatibility .

- Perform shake-flask experiments with UV-Vis quantification (e.g., λ = 280 nm) .

How can enzyme inhibition assays be optimized for this compound’s putative targets?

Advanced Research Question

Assay optimization minimizes false positives/negatives.

Methodological Steps :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.